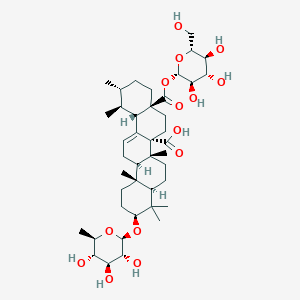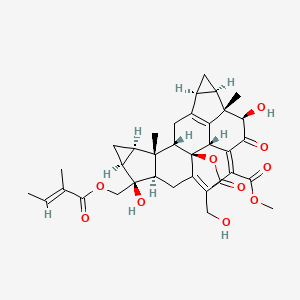
Thiol-PEG-acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiol-PEG-acid, also known as HS-PEG-COOH, is a linear heterobifunctional PEGylation reagent with a thiol and a carboxylic acid . It is a useful crosslinking or bioconjugation reagent with a PEG spacer . The thiol group selectively reacts with maleimide, OPSS, vinylsulfone, and transition metal surfaces including gold, silver, etc .
Synthesis Analysis
Thiol-PEG-acid can be synthesized using thiol-ene click reactions . The hydrothiolation reactions of polyethers containing a C=C terminal bond with mercaptoalkoxysilane proceed efficiently, yielding quantitatively appropriate products under mild reaction conditions .
Molecular Structure Analysis
Thiol-PEG-acid is a PEG linker containing a thiol group and a terminal carboxylic acid . The hydrophilic PEG spacer increases solubility in aqueous media . The thiol end of the molecule forms dative bonds with gold .
Chemical Reactions Analysis
Thiol-PEG-acid can participate in thiol-ene “click” reactions . These reactions are both radical-mediated and base/nucleophile-initiated . Thiol-ene click reactions have been used in the synthesis of PEG-functionalized alkoxysilanes .
Physical And Chemical Properties Analysis
Thiol-PEG-acid is soluble in water and aqueous buffer, chloroform, methylene chloride, DMF, DMSO, and less soluble in alcohol, toluene . It is not soluble in ether . PEG density is approximately 1.125 g/mL . PEG products generally appear as white or off-white powder .
Mecanismo De Acción
Thiol-PEG-acid is commonly used to functionalize the surface of gold nanoparticles (AuNPs) to improve their in vivo stability and to avoid uptake by the reticular endothelial system . The thiol group in Thiol-PEG-acid selectively reacts with maleimide, OPSS, vinylsulfone, and transition metal surfaces including gold, silver, etc .
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of Thiol-PEG-acid can be achieved through a two-step reaction process. The first step involves the reaction of PEG with thionyl chloride to form PEG chloride. The second step involves the reaction of PEG chloride with thiourea to form Thiol-PEG-acid.", "Starting Materials": [ "Polyethylene glycol (PEG)", "Thionyl chloride", "Thiourea" ], "Reaction": [ "Step 1: Reaction of PEG with thionyl chloride", "a. PEG is dissolved in anhydrous dichloromethane", "b. Thionyl chloride is added dropwise to the PEG solution under stirring at room temperature", "c. The reaction mixture is stirred for 24 hours at room temperature", "d. The solvent is removed under reduced pressure to obtain PEG chloride", "Step 2: Reaction of PEG chloride with thiourea", "a. PEG chloride is dissolved in anhydrous dimethylformamide", "b. Thiourea is added to the PEG chloride solution under stirring at room temperature", "c. The reaction mixture is stirred for 24 hours at room temperature", "d. The solvent is removed under reduced pressure to obtain Thiol-PEG-acid" ] } | |
Número CAS |
165729-81-7 |
Nombre del producto |
Thiol-PEG-acid |
Fórmula molecular |
C8H8ClNO |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[2,6-bis(benzoylamino)phenyl]benzamide](/img/structure/B1180587.png)
![2-[(3-Nitro-4-pyridinyl)amino]-1-phenylethanone](/img/structure/B1180592.png)